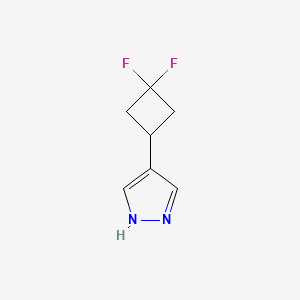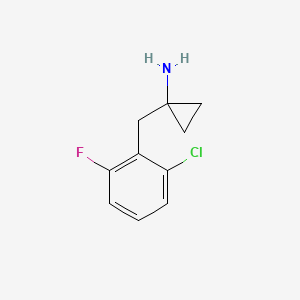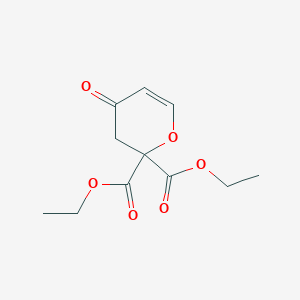![molecular formula C11H14ClNO2 B13601472 1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is a complex organic compound that features a chloro-substituted benzo[b][1,4]dioxepin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine typically involves the following steps:
Formation of the benzo[b][1,4]dioxepin ring: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide to replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides or ethers.
Wissenschaftliche Forschungsanwendungen
1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities such as antimicrobial and antihypertensive effects.
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one:
Uniqueness
1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is unique due to its specific structural features, such as the chloro-substituted benzo[b][1,4]dioxepin ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
1-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H14ClNO2/c1-13-7-8-5-9(12)11-10(6-8)14-3-2-4-15-11/h5-6,13H,2-4,7H2,1H3 |
InChI-Schlüssel |
LSVWHSDVDCWTHU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=C(C(=C1)Cl)OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


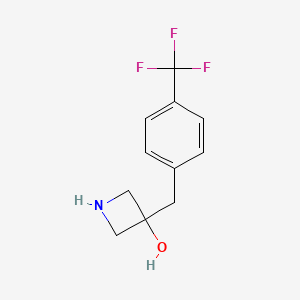
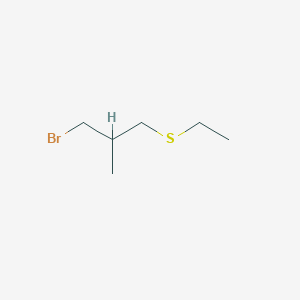

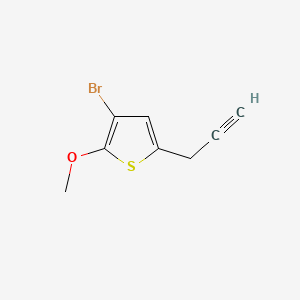
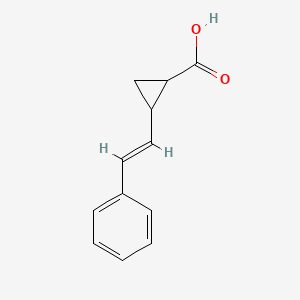
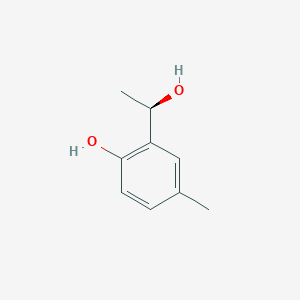
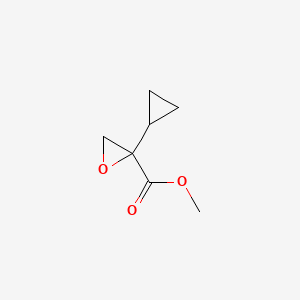
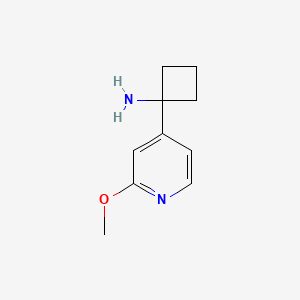
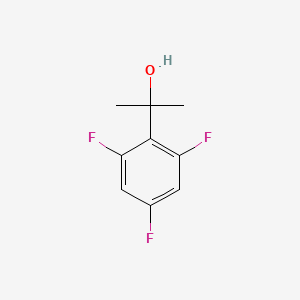
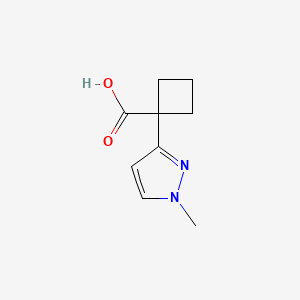
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
